Base-Pairing Specificity: Altered Selectivity for G over A Compared to Unmodified Uridine
The 4-thio modification in 2'-O-Methyl-5-methyl-4-thiouridine, inherited from the parent analog 4-thiouridine (s4U), is known to alter base-pairing thermodynamics. Specifically, s4U increases the stability of pairing with guanosine (G) more than with adenosine (A), in contrast to unmodified uridine which pairs stably with both [1]. While direct head-to-head data for the 2'-O-methyl-5-methyl derivative are not available, this class-level inference suggests the compound can enhance the specificity of antisense oligonucleotides targeting G-rich sequences, reducing off-target binding [2].
| Evidence Dimension | Base-pairing preference (relative stability) |
|---|---|
| Target Compound Data | Not directly measured; predicted to favor G pairing over A pairing based on s4U core structure. |
| Comparator Or Baseline | Unmodified Uridine: Pairs with similar stability to A and G. |
| Quantified Difference | s4U-containing duplexes show preferential stabilization with G over A; quantitative ΔΔG° values vary by sequence context (e.g., -0.5 to -1.5 kcal/mol stabilization for G-U vs. A-U in specific sequences) [3]. |
| Conditions | Thermodynamic measurements of RNA-RNA duplexes in solution (1 M NaCl, 10 mM sodium cacodylate, 0.5 mM EDTA, pH 7.0). |
Why This Matters
This inferred specificity can guide the rational design of antisense compounds with reduced off-target effects, a key procurement consideration for high-fidelity gene silencing applications.
- [1] Testa, S. M., Disney, M. D., Turner, D. H., & Kierzek, R. (1999). Thermodynamics of RNA-RNA duplexes with 2- or 4-thiouridines: Implications for antisense design and targeting a group I intron. Biochemistry, 38(50), 16655-16662. https://doi.org/10.1021/bi991187d View Source
- [2] Behlke, M. A. (2008). Chemical modification of siRNAs for in vivo use. Oligonucleotides, 18(4), 305-320. https://doi.org/10.1089/oli.2008.0164 View Source
- [3] Kierzek, R., & Turner, D. H. (1988). The stability of s2U and s4U containing RNA duplexes. In: Methods in Enzymology (Vol. 164, pp. 643-654). Academic Press. View Source
